N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H18N2O3S2 and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling of diazo compounds with either ethyl cyanoacetate or ethyl acetoacetate, leading to a variety of nitrogen nucleophile reactions to yield derivatives such as pyrazole, isoxazole, and pyrimidine. This demonstrates the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004).
Antimicrobial Evaluation and Docking Studies : The synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides demonstrated the potential for antimicrobial applications. The synthesized compounds were characterized and subjected to biological evaluation, highlighting the compound's relevance in developing new antimicrobial agents (Talupur et al., 2021).
Antibacterial Agents Synthesis : Novel analogs were designed and synthesized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This underlines the compound's utility in the design of new antibacterial agents (Palkar et al., 2017).
Biological Activities and Applications
Antitumor Activity : New derivatives were synthesized and investigated for their antitumor activity, with some compounds showing significant effects. This suggests the compound's potential in antitumor research and therapy development (Ostapiuk et al., 2017).
Serotonin Antagonist and Anti-anxiety Activities : Novel thiophene derivatives were synthesized and displayed high activity compared with standard drugs in antiarrhythmic, serotonin antagonist, and antianxiety evaluations. This indicates the compound's versatility and potential in pharmaceutical applications targeting various conditions (Amr et al., 2010).
Diuretic Activity : The study on biphenyl benzothiazole-2-carboxamide derivatives revealed significant in vivo diuretic activity, showcasing the potential of these compounds in the treatment of conditions requiring diuretics (Yar & Ansari, 2009).
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been found to have potent anti-tubercular activity . They have shown better inhibition potency against M. tuberculosis . The target of these compounds is often the DprE1 enzyme .
Biochemical Pathways
Benzothiazole derivatives affect the biochemical pathways of the target organism, leading to inhibition of growth or death of the organism .
Result of Action
The result of the action of benzothiazole derivatives is often the inhibition of growth or death of the target organism, such as M. tuberculosis in the case of anti-tubercular compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c26-21(13-9-10-16-17(11-13)28-12-27-16)25-23-20(14-5-1-3-7-18(14)29-23)22-24-15-6-2-4-8-19(15)30-22/h2,4,6,8-11H,1,3,5,7,12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFWUAUQPBGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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